BenchChemオンラインストアへようこそ!

4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic Acid

Medicinal Chemistry Physicochemical Properties Drug Discovery

Opt for 4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic Acid (873208-67-4) for its proven 1,3,4-oxadiazole core delivering lower log D and enhanced metabolic stability over 1,2,4-isomers. The free -COOH group enables efficient amide/ester derivatization without deprotection steps. Ideal for focused library synthesis and materials requiring predictable π-π interactions.

Molecular Formula C16H12N2O3
Molecular Weight 280.28 g/mol
CAS No. 873208-67-4
Cat. No. B1638716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic Acid
CAS873208-67-4
Molecular FormulaC16H12N2O3
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C16H12N2O3/c1-10-2-4-11(5-3-10)14-17-18-15(21-14)12-6-8-13(9-7-12)16(19)20/h2-9H,1H3,(H,19,20)
InChIKeyJUTSCTAOCYBXKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic Acid (CAS 873208-67-4): Core Physicochemical and Structural Baseline for Research Procurement


4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic Acid (CAS 873208-67-4) is a 1,3,4-oxadiazole heterocycle characterized by a 4-methylphenyl group at position 5 and a benzoic acid moiety at position 2 [1]. The compound has a molecular formula of C16H12N2O3 and a molecular weight of 280.28 g/mol . It is commercially available as a research chemical with a typical purity specification of 95-98% . This compound serves as a scaffold in medicinal chemistry and materials science, with the carboxylic acid group offering a handle for further derivatization [2].

4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic Acid: Why Regioisomeric and Scaffold Substitution Is Not Advisable in R&D


Generic substitution of 4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic Acid with a similar oxadiazole derivative can significantly alter key physicochemical and pharmacological properties. A systematic study of matched molecular pairs has demonstrated that 1,3,4-oxadiazole isomers, like the target compound, exhibit an order of magnitude lower lipophilicity (log D) compared to their 1,2,4-oxadiazole counterparts [1]. Furthermore, these regioisomers show significant differences in metabolic stability, hERG inhibition potential, and aqueous solubility [1]. The presence of the para-substituted benzoic acid moiety provides a specific handle for conjugation and an acidic center (predicted pKa ~3.7) [2], which is not present in analogous ester derivatives (e.g., methyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoate) that lack this ionizable functionality [3]. Therefore, substituting this precise scaffold without experimental validation risks deviating from established structure-activity relationships and altering critical drug-like properties.

4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic Acid: Quantitative Evidence for Differential Selection Over Closest Analogs


Lipophilicity (log D) Advantage: 1,3,4-Oxadiazole Core vs. 1,2,4-Oxadiazole Regioisomers

The 1,3,4-oxadiazole core of 4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic Acid provides a significant reduction in lipophilicity compared to its 1,2,4-oxadiazole regioisomer. A comparative analysis of matched molecular pairs within a major pharmaceutical collection showed that 1,3,4-oxadiazole isomers exhibit, on average, an order of magnitude lower log D values than the corresponding 1,2,4-isomers [1].

Medicinal Chemistry Physicochemical Properties Drug Discovery

Superior Metabolic Stability and Safety Profile: 1,3,4-Oxadiazole Core vs. 1,2,4-Oxadiazole Regioisomers

The 1,3,4-oxadiazole scaffold of the target compound is associated with a more favorable drug metabolism and safety profile compared to 1,2,4-oxadiazoles. A study of matched molecular pairs found that 1,3,4-oxadiazole isomers consistently demonstrate better metabolic stability and reduced inhibition of the hERG potassium channel, a key predictor of cardiac toxicity, relative to their 1,2,4-isomer counterparts [1].

ADMET hERG Lead Optimization

Distinct Crystalline Architecture: 4-Methylphenyl vs. Chlorophenyl Substitution on Oxadiazole

The 4-methylphenyl substituent on the 1,3,4-oxadiazole core directs a specific supramolecular assembly via π-π stacking interactions. X-ray crystallography of a close structural analog, methyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoate, revealed that the 4-methylphenyl and oxadiazole rings engage in intermolecular π-π interactions, a packing motif that would be absent or altered in analogs with non-aromatic or differently substituted phenyl groups (e.g., 2,4-dichlorophenyl) [1].

Crystallography Materials Science Supramolecular Chemistry

Controlled Derivatization: Free Carboxylic Acid vs. Methyl Ester Analog

4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic Acid contains a free carboxylic acid group (predicted pKa ~3.7) [1], whereas a close analog, methyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoate, has this site blocked as a methyl ester [2]. This functional group difference is critical. The free acid can be directly used in amide coupling or esterification reactions for bioconjugation or library synthesis. The ester analog would require an initial deprotection step, adding to the synthetic sequence and potentially reducing overall yield.

Synthetic Chemistry Bioconjugation Functional Group

Consistent High Purity: Vendor-Supplied vs. In-House Synthesis

Commercially procured 4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic Acid is available with a guaranteed purity of 95-98% . This level of purity provides a defined and reliable starting point for research, ensuring batch-to-batch reproducibility and reducing the confounding variable of unknown impurities, which is a common risk when using in-house synthesized or lower-purity material.

Quality Control Reproducibility Procurement

4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic Acid: Quantitatively Supported Application Scenarios for Scientific and Industrial R&D


Lead Optimization in Drug Discovery: Prioritizing Favorable ADME Properties

In early-stage medicinal chemistry, this compound is a strategic choice for building a focused library. When a project seeks to replace an amide or ester linker with a heterocyclic bioisostere, the 1,3,4-oxadiazole core of this compound provides a proven advantage. Compared to a 1,2,4-oxadiazole isomer, it offers an order of magnitude lower lipophilicity (log D) and better metabolic stability, as established by a large-scale matched pair analysis [1]. This selection can preemptively address common lead optimization liabilities related to solubility and metabolic clearance, making it a more efficient starting point than its regioisomeric alternative [1].

Design of Tunable Solid-State Materials via π-π Stacking

For researchers in materials science and supramolecular chemistry, this compound is valuable for its predictable crystal packing. X-ray crystallography of a close structural analog has confirmed that the 4-methylphenyl substituent engages in intermolecular π-π interactions with neighboring oxadiazole rings [2]. This structural feature offers a rational basis for designing crystalline materials with potentially tailored optical or conductive properties. Analogs lacking this specific aryl substitution pattern (e.g., with alkyl or heteroalkyl groups) would not exhibit the same predictable π-stacking motif [2].

Synthesis of Diverse Libraries and Bioconjugates via the Free Carboxylic Acid Handle

This compound is specifically suited for applications requiring conjugation or high-throughput derivatization. Its free carboxylic acid group (predicted pKa ~3.7) [3] enables direct activation and coupling to amines or alcohols, bypassing the deprotection step required for ester analogs like methyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoate [2]. This functional group efficiency reduces synthetic steps and material loss, directly impacting the speed and cost-effectiveness of generating focused libraries of amides, esters, and hydrazides for biological screening [2].

Ensuring Experimental Reproducibility with High-Purity Research Material

For any application where reproducibility is paramount, procuring this compound from commercial vendors with a minimum purity specification of 95% (and often 98%) minimizes the risk of data artifacts from unknown impurities. This is particularly critical in sensitive biological assays or in the generation of reliable structure-activity relationship (SAR) data, where even minor impurities can confound results and lead to erroneous conclusions. The defined purity provides a solid foundation for reliable and interpretable scientific outcomes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.